molecular formula C5H8ClN3O2 B1379846 (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride CAS No. 1417569-73-3

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

Cat. No.: B1379846
CAS No.: 1417569-73-3
M. Wt: 177.59 g/mol
InChI Key: UOCIBLPNTNODIV-UHFFFAOYSA-N
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Description

“(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride” is a chemical compound with the molecular formula C5H8ClN3O2 . It has a molecular weight of 177.59 g/mol . The IUPAC name for this compound is 2-(4-aminopyrazol-1-yl)acetic acid;hydrochloride . The compound is composed of two covalently bonded units .


Molecular Structure Analysis

The compound has a complex structure with 11 heavy atoms . The InChI code for this compound is InChI=1S/C5H7N3O2.ClH/c6-4-1-7-8(2-4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H . The Canonical SMILES for this compound is C1=C(C=NN1CC(=O)O)N.Cl .


Physical and Chemical Properties Analysis

The compound has a number of computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 177.0305042 g/mol . The topological polar surface area of the compound is 81.1 Ų .

Scientific Research Applications

Divergent Cyclisations and Heterocycles Synthesis

One study revealed a novel reaction pathway diverging from expected outcomes, resulting in alternative cyclic imide products from 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid and related compounds. This research demonstrated the synthesis's sensitivity to reagents and acidity, enabling the controlled production of various bicyclic heterocycles (Smyth et al., 2007).

Metal Ion Binding Sites

Another application was demonstrated by attaching (Pyrazol-1-yl)acetic acid to a Phe−Gly dipeptide, generating derivatives with ATCUN-like metal ion binding sites. This synthesis approach was significant for creating structures with specific copper(II) binding capabilities, showing potential for developing new bioactive compounds (Boa et al., 2005).

Regioselective Synthesis and Bromination

The reactivity of 3-amino-5-methyl-1H-pyrazole with various electrophiles has been explored, leading to the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and related compounds. This research highlights the methodological advancements in the selective functionalization of pyrazole derivatives (Martins et al., 2009).

Selective Coordination with Metal Ions

Research on the selective coordination of cobalt(II) and copper(II) ions with novel ligand pyrazole derivatives showcases the utility of (4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride in synthesizing compounds with distinct metal coordination properties. These findings contribute to the understanding of metal-ligand interactions, relevant for catalysis and material science (Hadda et al., 2007).

Fluorescent Property Evaluation

The synthesis of 1,3,5-triaryl-2-pyrazolines, involving (4-Amino-1H-pyrazol-1-yl)acetic acid derivatives, revealed compounds with significant fluorescent properties. This research opens avenues for developing new fluorescent materials for bioimaging and analytical applications (Hasan et al., 2011).

Biochemical Analysis

Biochemical Properties

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes such as aminotransferases, which are involved in amino acid metabolism. The interaction with these enzymes can lead to the formation of Schiff bases, which are intermediates in various biochemical pathways . Additionally, this compound can bind to proteins, potentially altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in cell proliferation and survival, thereby promoting cell growth. Conversely, it can also induce apoptosis in certain cell types by activating pro-apoptotic signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For example, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, such as exposure to light or high temperatures . Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic activity and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and enhancing metabolic activity . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism . This compound can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biological effects. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. In the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-4-1-7-8(2-4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCIBLPNTNODIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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